molecular formula C14H17NO6 B14132272 Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate

Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate

Cat. No.: B14132272
M. Wt: 295.29 g/mol
InChI Key: LCDQKLCMMFGQJJ-UHFFFAOYSA-N
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Description

Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate is an organic compound with the molecular formula C14H17NO6 and a molecular weight of 295.28788 g/mol This compound is characterized by the presence of a malonate ester group, a methoxy group, and a methylamino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate can be achieved through the malonic ester synthesis . This involves the alkylation of diethyl malonate or another ester of malonic acid at the carbon alpha to both carbonyl groups, followed by conversion to a substituted acetic acid. The reaction conditions typically involve the use of a strong base to deprotonate the alpha carbon, forming a carbanion that undergoes nucleophilic substitution with an alkyl halide .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk custom synthesis and procurement processes . The specific methods and conditions used can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium ethoxide) for deprotonation, alkyl halides for nucleophilic substitution, and oxidizing or reducing agents for oxidation and reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation of the malonate ester group can yield substituted acetic acids, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .

Scientific Research Applications

Dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate has several scientific research applications:

Mechanism of Action

The mechanism by which dimethyl 2-(hydroxy(2-methoxy-6-(methylamino)phenyl)methylene)malonate exerts its effects involves several molecular targets and pathways:

Properties

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

dimethyl 2-[hydroxy-[2-methoxy-6-(methylamino)phenyl]methylidene]propanedioate

InChI

InChI=1S/C14H17NO6/c1-15-8-6-5-7-9(19-2)10(8)12(16)11(13(17)20-3)14(18)21-4/h5-7,15-16H,1-4H3

InChI Key

LCDQKLCMMFGQJJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=CC=C1)OC)C(=C(C(=O)OC)C(=O)OC)O

Origin of Product

United States

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